molecular formula C14H28Cl2N3O2P B061130 N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine CAS No. 169811-10-3

N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine

Cat. No.: B061130
CAS No.: 169811-10-3
M. Wt: 372.3 g/mol
InChI Key: QGLZNJWMXJRYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide is a complex chemical compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple functional groups, including chloroethyl, cyclohexyl, morpholinyl, and phosphonic diamide groups. These functional groups contribute to its reactivity and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-bis(2-chloroethyl)methylamine with cyclohexylamine and morpholine in the presence of a phosphonic diamide reagent. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards. Advanced analytical techniques, such as gas chromatography and mass spectrometry, are used to monitor the quality and purity of the compound throughout the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical tool.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in changes in cellular function and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bis(2-chloroethyl) derivatives, such as N,N-bis(2-chloroethyl)amine and N,N-bis(2-chloroethyl)nitrous amide. These compounds share structural similarities but differ in their specific functional groups and reactivity .

Uniqueness

N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl and morpholinyl groups, along with the phosphonic diamide moiety, distinguishes it from other bis(2-chloroethyl) derivatives and contributes to its versatility in various applications .

Properties

CAS No.

169811-10-3

Molecular Formula

C14H28Cl2N3O2P

Molecular Weight

372.3 g/mol

IUPAC Name

N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine

InChI

InChI=1S/C14H28Cl2N3O2P/c15-6-8-18(9-7-16)22(20,19-10-12-21-13-11-19)17-14-4-2-1-3-5-14/h14H,1-13H2,(H,17,20)

InChI Key

QGLZNJWMXJRYCA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl

Canonical SMILES

C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl

Synonyms

N-[bis(2-chloroethyl)amino-morpholin-4-yl-phosphoryl]cyclohexanamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.